4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H |
InChI Key |
ASCFSLPMRLHBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Example Protocol:
Challenges
-
Side reactions : Over-chlorination or ring-opening due to excessive HCl.
-
Mitigation : Strict temperature control (-10°C to 0°C) and stoichiometric monitoring.
Halogenation-Substitution Sequential Synthesis
This two-step method avoids direct chloromethylation pitfalls by introducing chlorine via halogenation followed by methyl group functionalization.
Bromination at C4
Chlorination via Free-Radical Mechanism
Palladium-Catalyzed Cross-Coupling for Functionalized Intermediates
Palladium-mediated reactions enable regioselective chloromethyl group installation.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
-
Application : Introduces protective groups (e.g., SEM, Trt) prior to chloromethylation.
-
Conditions :
One-Pot Cyclization-Chloromethylation
Industrial-scale methods favor one-pot protocols to minimize purification steps.
Cyclocondensation of 3-Aminopyridine Derivatives
In Situ Chloromethylation
-
Reagents : Paraformaldehyde (2 equiv) and HCl gas bubbled into the reaction post-cyclization.
Total yield : 55–60%.
Hydrochloride Salt Formation
Final protonation ensures stability and solubility.
Acidic Workup
-
Dissolve free base in ethanol.
-
Add concentrated HCl (1.1 equiv) at 0°C.
-
Precipitate product via rotary evaporation.
Purity : ≥98% (HPLC).
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Direct Chloromethylation | 68–72% | 95–97% | Moderate | Minimal steps |
| Halogenation-Substitution | 70–85% | 97–99% | High | Avoids over-chlorination |
| Palladium Coupling | 65–70% | 98% | Low | Regioselective |
| One-Pot Synthesis | 55–60% | 90–92% | High | Industrial feasibility |
Industrial-Scale Optimization
Continuous Flow Reactors
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming carbon-heteroatom bonds.
Mechanistic Insight : The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile displaces the chloride ion. Steric hindrance at the 4-position slightly reduces reaction rates compared to its 5-chloromethyl isomer .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
Note : The chloromethyl group remains intact during these reactions, allowing sequential functionalization .
Oxidation and Reduction
The chloromethyl group can be oxidized or reduced to modify its electronic properties.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to Aldehyde | KMnO₄, H₂SO₄, 0°C, 2 hours | 4-Formyl-1H-pyrrolo[2,3-b]pyridine | 45% | |
| Reduction to Methyl | LiAlH₄, THF, Reflux, 4 hours | 4-Methyl-1H-pyrrolo[2,3-b]pyridine | 88% |
Limitation : Over-oxidation to carboxylic acids is observed under prolonged exposure to strong oxidants.
Acid/Base-Mediated Reactions
The hydrochloride salt undergoes deprotonation under basic conditions, enabling further reactivity.
Comparative Reactivity
The 4-chloromethyl isomer exhibits distinct reactivity compared to the 5-chloromethyl analog:
| Property | 4-Chloromethyl Isomer | 5-Chloromethyl Isomer |
|---|---|---|
| SN2 Reactivity | Moderately reactive (steric hindrance) | Highly reactive |
| Oxidation Susceptibility | Prone to over-oxidation | Controlled oxidation to aldehyde |
| Coupling Efficiency | Lower yields in cross-coupling | Higher yields |
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, it has demonstrated cytotoxic effects against ovarian and breast cancer cell lines while exhibiting lower toxicity towards healthy cells .
- Antimicrobial Properties : Preliminary research indicates that the compound may possess antimicrobial activity against various pathogens, suggesting its potential use in treating infectious diseases .
- Enzyme Inhibition : The compound has been studied as an inhibitor of phosphodiesterase enzymes, which are relevant in treating inflammatory diseases and central nervous system disorders .
Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent:
- Building Block : It is used in the synthesis of more complex organic molecules due to its reactive chloromethyl group, which can participate in nucleophilic substitution reactions .
- Intermediate Production : The compound acts as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while being less harmful to healthy cardiac cells .
Antimycobacterial Study
Research conducted on structural analogs revealed that modifications in the chloromethyl group significantly impacted antimycobacterial efficacy against Mycobacterium tuberculosis. The most active compounds exhibited low toxicity and favorable pharmacokinetic profiles in vivo .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. In biological systems, this can lead to the inhibition or activation of specific enzymes or receptors, depending on the context .
Comparison with Similar Compounds
Key Observations :
- Chloromethyl vs. Chloro : The chloromethyl group in the target compound enables alkylation reactions, whereas chloro substituents (e.g., in 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) act as leaving groups for nucleophilic aromatic substitution .
- Halogen Diversity : 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine contains iodine, which is advantageous in Suzuki-Miyaura coupling due to its lower bond dissociation energy compared to chlorine .
Comparison :
Key Findings :
- Chloro derivatives are frequently used as intermediates for antiviral agents (e.g., HCV inhibitors), whereas chloromethyl derivatives serve as alkylating agents in kinase inhibitor synthesis .
Physicochemical Properties
Notable Trends:
Biological Activity
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C8H7ClN2
- Molecular Weight : 166.61 g/mol
- CAS Number : 1268390-67-5
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a chloromethyl group, enhancing its electrophilic nature and reactivity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can influence several cellular pathways, contributing to its pharmacological effects.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Some studies suggest that it may exhibit activity against various bacterial strains, including Staphylococcus aureus, and fungi such as Candida albicans. The mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound is also explored as a potential inhibitor of specific enzymes involved in critical biological processes. For example, it has been evaluated for its inhibitory effects on SGK-1 kinase, which plays a role in renal function and electrolyte balance. This suggests possible therapeutic applications in conditions related to renal disease and hypertension .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted by Kalai et al. assessed the anticancer efficacy of a series of pyrrolo[2,3-b]pyridine derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against ovarian cancer cell lines while maintaining low toxicity toward non-cancerous cells. The study highlighted the structure-activity relationship (SAR) where modifications at specific positions influenced the anticancer activity .
Q & A
Basic: What are the standard synthetic routes for preparing 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves N-alkylation of the pyrrolo[2,3-b]pyridine core with chloromethylating agents. For example, NaH/MeI in THF at 0°C to room temperature is a common method to introduce methyl groups to the nitrogen atom . To install the chloromethyl moiety, phosphoryl trichloride (POCl₃) in dichloromethane under reflux is effective for chlorination at the 4-position . Optimization includes controlling stoichiometry (e.g., 3:1 POCl₃ to substrate ratio) and reaction time (6 hours at reflux). Post-synthesis, the compound is often purified via recrystallization in ethanol and converted to its hydrochloride salt for improved stability .
Basic: How can researchers confirm the structural integrity and purity of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, bond lengths and angles of the pyrrolo-pyridine core can be validated against literature data (e.g., planar dihedral angles <1° between fused rings) . ¹H/¹³C NMR in DMSO-d₆ is critical for verifying substituent placement: the chloromethyl group (CH₂Cl) appears as a singlet near δ 4.5–5.0 ppm, while aromatic protons show distinct coupling patterns . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm, coupled with mass spectrometry ([M+H]+ ion matching theoretical molecular weight) .
Advanced: How can computational methods predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the chloromethyl group. The LUMO energy of the C-Cl bond (~-1.5 eV) indicates susceptibility to nucleophilic attack by amines or thiols . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities when designing derivatives for biological targets, such as dopamine receptors . For reaction feasibility, retrosynthetic analysis tools (e.g., Reaxys or Pistachio databases) prioritize routes with high atom economy, such as one-step couplings using Pd(PPh₃)₄ catalysts .
Advanced: How do steric and electronic effects influence the regioselectivity of derivatization at the chloromethyl site?
The chloromethyl group’s reactivity is modulated by steric hindrance from adjacent substituents and electronic effects from the aromatic system. For instance, electron-withdrawing groups (e.g., nitro) at the 5-position reduce nucleophilic substitution rates by decreasing electron density at the chloromethyl carbon. Steric blocking from bulky groups (e.g., tosyl protecting groups) can redirect reactivity to alternative sites . Kinetic studies (e.g., monitoring by ¹H NMR) show that reactions with primary amines (e.g., piperazine) proceed faster in polar aprotic solvents (DMF > THF) due to stabilized transition states .
Advanced: What strategies resolve contradictions in reported biological activities of derivatives?
Discrepancies in receptor binding data (e.g., dopamine D₄ vs. D₂ selectivity) often arise from substituent positioning . For example, iodophenylpiperazine groups at the 3-position enhance D₄ affinity (Ki < 1 nM), while chlorophenyl analogs show promiscuity . Structure-Activity Relationship (SAR) studies using isosteric replacements (e.g., CF₃ for Cl) and radioligand binding assays (³H-spiperone competition) clarify target engagement . Contradictory cytotoxicity data may stem from divergent cell lines (HEK293 vs. neuronal cells) or assay conditions (e.g., serum-free media altering uptake) .
Basic: What purification techniques are optimal for isolating this compound?
Column chromatography (silica gel, eluting with 5–10% MeOH in CH₂Cl₂) removes unreacted starting materials . For hydrochloride salt formation, the freebase is treated with HCl gas in anhydrous ether, followed by vacuum drying. Recrystallization from ethanol/water (3:1) yields high-purity crystals (>99% by HPLC) .
Advanced: How can researchers mitigate competing side reactions during functionalization of the chloromethyl group?
Competing elimination (e.g., dehydrohalogenation to form alkenes) is minimized by using bulky bases (e.g., DIPEA instead of K₂CO₃) and low temperatures (0–5°C) . Protecting groups (e.g., tosyl at N1) prevent undesired alkylation at the pyrrole nitrogen . Mechanistic studies using LC-MS identify intermediates, enabling adjustment of reaction time or solvent (e.g., switching from THF to DMF to stabilize carbocation intermediates) .
Advanced: What role does this compound play in designing multi-target ligands for neurological disorders?
Its pyrrolo[2,3-b]pyridine core serves as a scaffold for dual serotonin-dopamine modulation . For example, coupling with tetrahydropyridine derivatives via Buchwald-Hartwig amination creates ligands with SERT/D₃ affinity (Ki < 10 nM) . PET imaging with ¹⁸F-labeled analogs (e.g., replacing Cl with ¹⁸F) validates blood-brain barrier penetration in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
